

A Spectroscopic Showdown: 2-Cyclopentylideneacetic Acid vs. Its Saturated Counterpart, Cyclopentylacetic Acid

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Compound of Interest

Compound Name: 2-cyclopentylideneacetic Acid

Cat. No.: B171205

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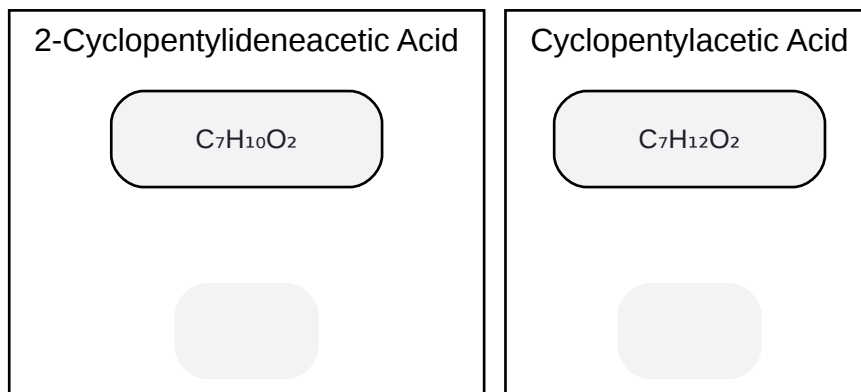
A comprehensive spectroscopic comparison of **2-cyclopentylideneacetic acid** and its saturated analog, cyclopentylacetic acid, is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their structural differences through Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and visual representations to facilitate a deeper understanding of their molecular characteristics.

The key distinction between **2-cyclopentylideneacetic acid** and cyclopentylacetic acid lies in the presence of a double bond in the five-membered ring of the former, which introduces rigidity and alters the electronic environment compared to the fully saturated ring of the latter. These structural nuances are directly reflected in their spectroscopic signatures.

Molecular Structures at a Glance

The chemical structures of **2-cyclopentylideneacetic acid** and cyclopentylacetic acid are depicted below, highlighting the presence of the exocyclic double bond in the unsaturated analog.

Chemical Structures



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Figure 1: Molecular structures of the compared compounds.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2-cyclopentylideneacetic acid** and cyclopentylacetic acid. It is important to note that while comprehensive data was available for cyclopentylacetic acid, the ^1H NMR and Mass Spectrum for **2-cyclopentylideneacetic acid** were not readily found in the public databases searched.

Table 1: Infrared (IR) Spectroscopy Data

Feature	2-Cyclopentylidenecetic Acid	Cyclopentylacetic Acid	Interpretation
O-H Stretch	Broad band ~2500-3300 cm^{-1}	Broad band ~2500-3300 cm^{-1}	Characteristic of carboxylic acid O-H hydrogen bonding.
C=O Stretch	~1700-1725 cm^{-1}	~1700-1725 cm^{-1}	Carbonyl stretch of the carboxylic acid.
C=C Stretch	Present (around 1650 cm^{-1})	Absent	Indicates the presence of the carbon-carbon double bond.
C-H Stretch (sp^2)	Present (above 3000 cm^{-1})	Absent	Corresponds to the vinylic C-H bond.
C-H Stretch (sp^3)	Present (below 3000 cm^{-1})	Present (below 3000 cm^{-1})	Relates to the C-H bonds of the cyclopentyl ring and methylene group.

Table 2: ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon Atom	2-Cyclopentylidenecetic Acid (Predicted)	Cyclopentylacetic Acid (Experimental)	Interpretation
C=O (Carboxyl)	~172 ppm	~179 ppm	The carbonyl carbon is deshielded.
C=C (Vinylic)	~145 ppm	Absent	Deshielded due to the double bond.
=C- (Vinylic)	~118 ppm	Absent	Deshielded due to the double bond.
-CH ₂ -COOH	~30 ppm	~41 ppm	Methylene group adjacent to the carboxyl group.
Cyclopentyl CH	Absent	~34 ppm	Methine carbon in the saturated ring.
Cyclopentyl CH ₂	~25-35 ppm	~25, 32 ppm	Methylene carbons in the respective rings.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton	2-Cyclopentylidenecetic Acid	Cyclopentylacetic Acid (Experimental)	Interpretation
-COOH	Data not available	~11-12 ppm (broad singlet)	Acidic proton of the carboxyl group.
=CH-	Data not available	Absent	Vinyllic proton.
-CH ₂ -COOH	Data not available	~2.3 ppm (doublet)	Protons of the methylene group adjacent to the carboxyl.
Cyclopentyl H	Data not available	~1.2-2.2 ppm (multiplets)	Protons of the cyclopentyl ring.

Table 4: Mass Spectrometry (MS) Data

Feature	2-Cyclopentylidenecetic Acid	Cyclopentylacetic Acid	Interpretation
Molecular Ion (M ⁺)	Data not available	m/z = 128	Corresponds to the molecular weight of the compound.
Key Fragments	Data not available	m/z = 83, 69, 55, 45	Fragmentation pattern provides structural information.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) plates.^{[1][2]} The plates are then mounted in the sample holder of an FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm^{-1} , with a resolution of 4 cm^{-1} . A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.^{[3][4][5]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

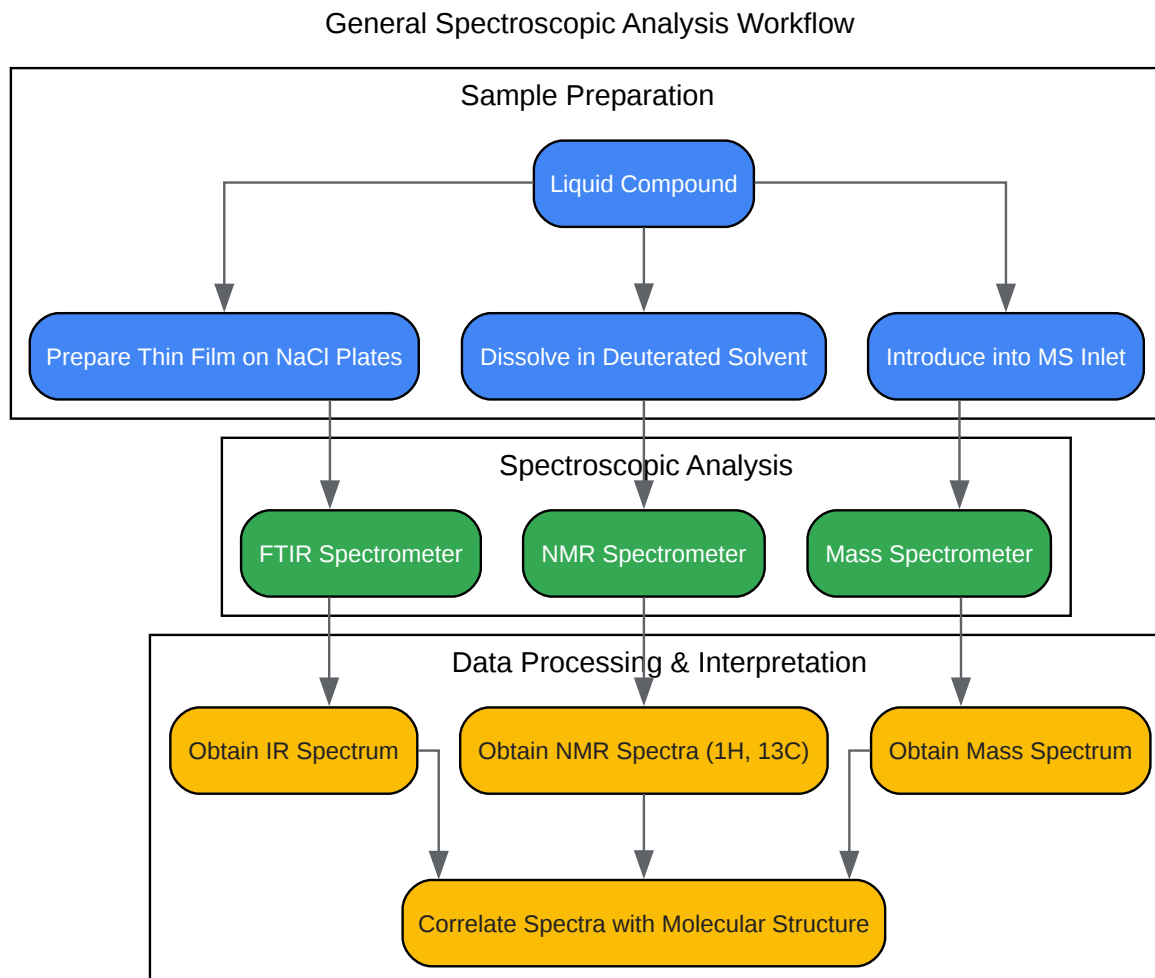
Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard. ^1H and ^{13}C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ^1H). For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.^[6] In electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.^{[6][7][8]} The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.^{[6][7][8]}

Experimental Workflow

The general workflow for the spectroscopic analysis of the compounds is illustrated in the following diagram.



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Figure 2: Generalized workflow for spectroscopic analysis.

Concluding Remarks

The spectroscopic comparison reveals distinct differences between **2-cyclopentylideneacetic acid** and its saturated analog, cyclopentylacetic acid, primarily stemming from the presence of the exocyclic double bond. The IR spectrum of the unsaturated acid shows characteristic C=C and sp^2 C-H stretching vibrations, which are absent in the saturated compound. In ^{13}C NMR, the vinylic carbons of **2-cyclopentylideneacetic acid** appear at significantly downfield chemical shifts. While a complete analysis is hampered by the lack of publicly available 1H NMR and mass spectral data for **2-cyclopentylideneacetic acid**, the existing data provides a

solid foundation for distinguishing between these two structurally related molecules. Further experimental work is required to complete the spectroscopic profile of **2-cyclopentylideneacetic acid**.

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